VU 0357121
Description
VU 0357121 is a highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), with an EC50 of 33 nM. It exhibits negligible activity at other mGluR subtypes, making it a valuable tool for studying mGluR5-specific signaling pathways . This compound has been extensively used in cellular transfection studies, where it enhances the uptake of PF14:SCO (PepFect14-splice-correcting oligonucleotide) complexes through non-canonical mechanisms unrelated to mGluR5 activation .
Properties
IUPAC Name |
4-butoxy-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYOTLTLQTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367833 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433967-28-3 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 433967-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU 0357121 involves several steps, starting with the preparation of the core structure, 4-butoxy-N-(2,4-difluorophenyl)benzamide. The synthetic route typically includes the following steps:
Formation of the Benzamide Core: The reaction begins with the coupling of 4-butoxybenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
VU 0357121 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Neuroscience Research
VU 0357121 plays a significant role in neuroscience research by modulating synaptic plasticity and cognitive functions. Its ability to enhance glutamate-mediated signaling pathways is crucial for understanding various neurophysiological processes. The compound has been shown to increase phosphoinositide accumulation in assays, indicating its role in promoting intracellular signaling associated with mGlu5 activation .
Case Study: Cognitive Enhancement
In preclinical studies, this compound has been investigated for its potential to enhance cognitive functions in animal models. The compound demonstrated improvements in memory and learning tasks, suggesting its applicability in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer’s disease.
Molecular Biology Applications
This compound has shown promise in molecular biology, particularly in enhancing the efficacy of transfection methods. Its ability to increase intracellular signaling can improve the delivery and expression of genetic material in cellular models, making it a valuable tool for gene therapy research .
Case Study: Gene Delivery Systems
Research has explored the use of this compound in optimizing gene delivery systems. By enhancing the sensitivity of cells to transfection agents, this compound could facilitate more efficient gene editing techniques, such as CRISPR/Cas9 systems, thereby broadening its application in genetic engineering.
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Type | EC50 (nM) | Unique Features |
|---|---|---|---|
| MPEP | Negative Allosteric Modulator | 33 | Opposite modulation effect on mGlu5 |
| VU0365396 | Neutral Ligand | N/A | Acts at a different site on mGlu5 |
| Ciproxifan | Histamine Receptor Antagonist | 9.2 | Affects histamine receptors rather than mGlu5 |
This compound's specificity for mGlu5 allows for targeted therapeutic strategies while minimizing side effects associated with broader receptor activity .
Treatment of Neurological Disorders
Given its mechanism as a positive allosteric modulator, this compound holds potential as a therapeutic agent for neurological disorders characterized by impaired glutamate signaling. Conditions such as schizophrenia and autism spectrum disorders may benefit from treatments that enhance mGlu5 receptor activity .
Psychiatric Disorders
The modulation of mGlu5 receptors by this compound may also offer therapeutic avenues for psychiatric disorders where glutamate dysregulation is implicated. Research continues to explore its efficacy in reducing symptoms associated with anxiety and depression through enhanced synaptic plasticity .
Mechanism of Action
VU 0357121 exerts its effects by binding to a specific allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s sensitivity to glutamate, leading to increased receptor activation and downstream signaling . The compound does not bind to the MPEP allosteric site, indicating a unique mode of action .
Comparison with Similar Compounds
Structural and Functional Classification
The table below summarizes key mGluR5 modulators and related compounds:
Mechanistic Insights
- This compound vs. MPEP: Despite opposing pharmacological roles (PAM vs. antagonist), both compounds enhance PF14:SCO transfection efficiency. This paradox suggests their effects are mediated through pathways independent of mGluR5, possibly via modulation of endocytosis or unknown signaling cascades .
- This compound vs. Ciproxifan: Ciproxifan, an HRH3 antagonist, shares non-toxic transfection-enhancing properties with this compound. However, ciproxifan’s effects involve MAO inhibition at high concentrations, whereas this compound’s mechanism remains mGluR5-independent .
Potency and Selectivity
- This compound vs. VU-29: VU-29, another mGluR5 PAM, has a lower EC50 (9 nM) compared to this compound (33 nM), indicating higher potency.
- This compound vs. TCN238 : TCN238 is an mGlu4 PAM (EC50 = 1 μM) and lacks cross-reactivity with mGluR5, highlighting the subtype specificity of this compound .
Key Research Findings
Non-Canonical Pathways: this compound and MPEP enhance transfection efficiency at concentrations 35–73 times higher than their reported EC50/IC50 values for mGluR5, confirming their action through alternative mechanisms .
Species Specificity : Mutation studies (e.g., A809V/rmGlu5) demonstrate that this compound’s effects are abolished in modified receptors, underscoring its dependence on intact mGluR5 structure for allosteric modulation .
Biological Activity
VU 0357121 is a compound that serves as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). It has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound selectively enhances the activity of mGlu1 receptors, which are G protein-coupled receptors (GPCRs) involved in modulating synaptic transmission and plasticity in the central nervous system. Activation of mGlu1 receptors can lead to various physiological effects, including modulation of excitatory neurotransmission and neuroprotection against excitotoxicity.
Key Characteristics:
- Selective Modulation : this compound exhibits a high degree of selectivity for mGlu1 over other mGlu receptor subtypes, which is crucial for minimizing off-target effects.
- Allosteric Potentiation : It binds to an allosteric site on the mGlu1 receptor, enhancing receptor activation by glutamate without directly activating the receptor itself.
Research Findings
Recent studies have demonstrated the pharmacological effects of this compound in various experimental models. Below is a summary of significant findings:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A study involving transgenic mice demonstrated that administration of this compound improved synaptic plasticity markers and cognitive function compared to control groups.
- Case Study 2 : Clinical relevance was assessed through pharmacokinetic studies, indicating favorable absorption and distribution characteristics conducive to therapeutic use.
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Neurological Disorders : Its ability to modulate excitatory neurotransmission positions it as a candidate for treating conditions such as Alzheimer's disease and schizophrenia.
- Anxiety and Depression : The anxiolytic properties observed in preclinical models indicate potential for developing treatments for anxiety-related disorders.
Q & A
Q. What is the molecular mechanism of VU 0357121 as a positive allosteric modulator (PAM) of the mGlu5 receptor?
this compound enhances mGlu5 receptor activity by binding to an allosteric site distinct from the orthosteric glutamate-binding domain. It exhibits an EC50 of 33 nM in potentiating glutamate responses without interacting with the MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site, a characteristic feature that distinguishes it from negative allosteric modulators (NAMs) . Methodologically, researchers should validate its mechanism using radioligand displacement assays and site-directed mutagenesis (e.g., A809V mutation in mGlu5) to confirm binding specificity .
Q. How selective is this compound for mGlu5 over other mGlu receptor subtypes?
this compound demonstrates >100-fold selectivity for mGlu5 compared to other mGlu subtypes (e.g., mGlu1, mGlu4). This is evidenced by its lack of activity (EC50 >10 µM) in calcium mobilization assays for non-mGlu5 receptors . To assess selectivity, researchers should employ a panel of cell lines expressing individual mGlu subtypes and measure intracellular calcium flux or cAMP levels as functional readouts .
Q. What experimental models are recommended for initial pharmacological evaluation of this compound?
In vitro models include HEK293 cells transfected with human mGlu5 receptors for dose-response studies. In vivo, rodent models of neurological disorders (e.g., Parkinson’s disease) are suitable for assessing behavioral or neurochemical outcomes. Researchers must standardize dosing regimens based on pharmacokinetic properties (e.g., oral bioavailability) and include negative controls (e.g., mGlu5 knockout models) to confirm target engagement .
Advanced Research Questions
Q. How can researchers optimize dosing protocols for this compound to minimize off-target effects in chronic studies?
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling is critical. Use radiolabeled this compound to track tissue distribution and metabolite formation. Employ dose-escalation studies in rodents, monitoring plasma half-life and brain penetrance via LC-MS/MS. Adjust dosing intervals based on receptor occupancy assays to maintain efficacy without desensitization .
Q. What methodological approaches resolve contradictions in reported EC50 values across studies?
Variability in EC50 values (e.g., 33 nM vs. higher values in certain assays) may arise from differences in cell lines, assay conditions (e.g., glutamate concentration), or receptor expression levels. Standardize protocols by:
Q. How can this compound be integrated with other neuromodulators to study synaptic plasticity in complex models?
Design co-application experiments with glutamate reuptake inhibitors (e.g., TBOA) or NMDAR antagonists (e.g., MK-801) to isolate mGlu5-specific effects. Use electrophysiological recordings (e.g., LTP/LTD in hippocampal slices) paired with calcium imaging to quantify synergistic or antagonistic interactions. Statistical analysis should include two-way ANOVA to assess interaction effects .
Q. What strategies validate the functional consequences of mGlu5 PAM activity in disease-relevant models?
In Parkinson’s models, combine this compound with L-DOPA to evaluate its impact on dyskinesia. Measure biomarkers like striatal dopamine release via microdialysis and correlate with rotational behavior. For translational relevance, use non-human primates to assess dose-dependent efficacy and safety margins .
Methodological Considerations
- Data Analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For in vivo studies, apply mixed-effects models to account for inter-subject variability .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed experimental protocols in supplementary materials, such as compound preparation (e.g., DMSO stock concentration) and storage conditions (-15°C to -25°C) .
- Ethical Compliance : Ensure animal studies follow institutional IACUC protocols. For human cell lines, obtain ethical clearance and document sourcing (e.g., ATCC authentication) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
